molecular formula C12H13N3O3S B11594450 methyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate

methyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetate

Cat. No.: B11594450
M. Wt: 279.32 g/mol
InChI Key: BCHOQEWTUBEHHB-UHFFFAOYSA-N
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Description

METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE is a complex organic compound belonging to the class of heterocyclic compounds It features a benzothieno triazine core, which is a fused ring system containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The pathways involved in these interactions can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D][1,2,3]TRIAZIN-3(4H)-YL]ACETATE is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H13N3O3S

Molecular Weight

279.32 g/mol

IUPAC Name

methyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]triazin-3-yl)acetate

InChI

InChI=1S/C12H13N3O3S/c1-18-9(16)6-15-12(17)10-7-4-2-3-5-8(7)19-11(10)13-14-15/h2-6H2,1H3

InChI Key

BCHOQEWTUBEHHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(=O)C2=C(N=N1)SC3=C2CCCC3

Origin of Product

United States

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